molecular formula C6H3ClN2O B13115355 5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile

5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Cat. No.: B13115355
M. Wt: 154.55 g/mol
InChI Key: UIAWLLRTPHEQKH-UHFFFAOYSA-N
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Description

5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H3ClN2O It is characterized by a pyridine ring substituted with a chlorine atom, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile typically involves the reaction of 2-chloro-3-formylpyridine with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Halo-5,6-Dihydropyridine-3-carbonitriles: These compounds share a similar pyridine ring structure with halogen and nitrile substitutions.

    6-Oxo-1,6-dihydropyrimidine-2-carbonitriles: These compounds have a similar oxo and nitrile functional group arrangement but differ in the ring structure.

Uniqueness

5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both chlorine and nitrile groups on the pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

5-chloro-6-oxo-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,(H,9,10)

InChI Key

UIAWLLRTPHEQKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C(=C1)Cl)C#N

Origin of Product

United States

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